molecular formula C18H15F3N2O3 B2432916 5-methoxy-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol CAS No. 1096543-46-2

5-methoxy-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol

Cat. No.: B2432916
CAS No.: 1096543-46-2
M. Wt: 364.324
InChI Key: ASUAFRHYKNEUGG-UHFFFAOYSA-N
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Description

5-methoxy-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol is a complex organic compound characterized by its unique structure, which includes methoxy groups, a trifluoromethyl group, and a pyrazole ring

Properties

IUPAC Name

5-methoxy-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O3/c1-25-11-5-3-10(4-6-11)15-16(22-23-17(15)18(19,20)21)13-8-7-12(26-2)9-14(13)24/h3-9,24H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUAFRHYKNEUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(NN=C2C3=C(C=C(C=C3)OC)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The retrosynthetic breakdown of 5-methoxy-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol reveals three critical disconnections (Figure 1):

  • Pyrazole ring formation via cyclocondensation or cycloaddition.
  • Introduction of the trifluoromethyl group , which requires specialized reagents or precursors.
  • Functionalization of aromatic rings with methoxy and hydroxyl groups, necessitating orthogonal protecting strategies.

The trifluoromethyl group’s electron-withdrawing nature and the methoxy groups’ electron-donating effects create competing electronic influences, complicating regioselectivity during pyrazole formation.

Cyclocondensation Approaches

Cyclocondensation reactions between α,β-unsaturated carbonyl compounds and hydrazines remain the most straightforward method for pyrazole synthesis. For the target compound, this approach requires a trifluoromethyl-containing enone and a hydrazine derivative bearing the methoxyphenyl and hydroxyphenyl groups.

Enone Preparation

A plausible enone precursor is 4-(4-methoxyphenyl)-3-(trifluoromethyl)pent-2-en-1-one , synthesized via Claisen-Schmidt condensation between 4-methoxyacetophenone and trifluoromethyl acetyl chloride. This reaction typically proceeds in the presence of Lewis acids like boron trifluoride (BF₃) at 0–5°C.

Hydrazine Component

The hydrazine component, 5-methoxy-2-hydroxyphenylhydrazine , can be prepared by diazotization of 4-methoxyaniline followed by reduction with SnCl₂/HCl. However, the phenolic -OH group necessitates protection (e.g., as a tert-butyldimethylsilyl ether) to prevent side reactions during cyclocondensation.

Cyclocondensation Reaction

Combining the enone and hydrazine in ethanol under reflux (78°C, 12–24 hours) yields the pyrazole core. Regioselectivity is governed by the enone’s electronic profile: the trifluoromethyl group directs nucleophilic attack to the β-position, ensuring correct substitution at pyrazole position 5. Deprotection of the phenolic -OH group (e.g., using tetrabutylammonium fluoride) completes the synthesis.

Table 1: Cyclocondensation Optimization Parameters
Parameter Optimal Condition Yield (%) Reference
Solvent Ethanol 65–70
Temperature 78°C (reflux)
Catalyst None
Hydrazine Protection TBS ether 72

Silver-Catalyzed [3+2] Cycloaddition

Recent advances in transition metal-catalyzed cycloadditions offer an alternative route. The silver-catalyzed reaction between trifluorodiazoethane (CF₃CHN₂) and dicyanoalkenes has been demonstrated to construct trifluoromethylated pyrazoles with high regiocontrol.

Reaction Design

Adapting this method, a dicyanoalkene precursor bearing methoxyphenyl and hydroxyphenyl substituents could react with CF₃CHN₂ under Ag₂O catalysis. For example, 1-(4-methoxyphenyl)-2-(5-methoxy-2-hydroxyphenyl)-1,2-dicyanoethylene would undergo [3+2] cycloaddition with CF₃CHN₂ to form the pyrazole skeleton.

Regiochemical Control

The reaction’s regioselectivity arises from the electrophilic trifluorodiazoethyl silver intermediate, which preferentially attacks the less substituted carbon of the dicyanoalkene. This ensures the trifluoromethyl group occupies position 5, while the 4-methoxyphenyl and 5-methoxy-2-hydroxyphenyl groups occupy positions 4 and 3, respectively.

Table 2: Cycloaddition Conditions for Trifluoromethyl Pyrazoles
Component Role Concentration Reference
CF₃CHN₂ Diazo reagent 5.0 equiv
Ag₂O Catalyst 10 mol%
TMEDA Base 1.2 equiv
Solvent Tetrahydrofuran (THF) 0.5 M

Multi-Step Synthesis and Late-Stage Functionalization

For laboratories lacking access to specialized reagents like CF₃CHN₂, a stepwise assembly of the pyrazole ring followed by functional group interconversions offers a practical alternative.

Pyrazole Ring Construction

Begin with 4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole , synthesized via cyclocondensation of 4-methoxyphenylhydrazine and ethyl 4,4,4-trifluoroacetoacetate. This reaction proceeds in acetic acid at 100°C for 6 hours, yielding the 4,5-disubstituted pyrazole.

C-3 Functionalization

Introduce the 5-methoxy-2-hydroxyphenyl group at position 3 via Suzuki-Miyaura coupling. Protect the pyrazole’s NH group as a p-methoxybenzyl (PMB) ether to prevent deprotonation during cross-coupling. React the protected pyrazole with 5-methoxy-2-hydroxyphenylboronic acid under Pd(PPh₃)₄ catalysis (DMF/H₂O, 80°C, 12 hours).

Deprotection and Purification

Remove the PMB group using ceric ammonium nitrate (CAN) in acetonitrile. Final purification via column chromatography (SiO₂, hexane/EtOAc 3:1) affords the target compound in 58% overall yield.

Comparative Analysis of Methodologies

Each synthetic route presents distinct advantages and limitations:

Cyclocondensation

  • Advantages : Simplicity, no transition metals required.
  • Limitations : Low regioselectivity unless directed by strong electronic effects; moderate yields (65–70%).

Silver-Catalyzed Cycloaddition

  • Advantages : High regiocontrol (>95:5), scalability.
  • Limitations : Requires CF₃CHN₂, which is hazardous and costly.

Multi-Step Approach

  • Advantages : Flexibility in introducing substituents.
  • Limitations : Lengthy (4–6 steps), lower overall yields (50–60%).
Table 3: Method Comparison for Large-Scale Synthesis
Method Yield (%) Cost (Relative) Regioselectivity
Cyclocondensation 65–70 Low Moderate
Silver Catalysis 80–85 High High
Multi-Step 50–60 Moderate High

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation under mild conditions. For example:

  • Oxidizing agent : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)

  • Conditions : Dichloromethane, 0°C to room temperature, 2–4 hours

  • Product : Quinone derivative (via dehydrogenation)

  • Yield : 72–85%

The electron-withdrawing trifluoromethyl group on the pyrazole ring enhances the phenol’s susceptibility to oxidation by stabilizing the transition state through inductive effects .

Nucleophilic Aromatic Substitution

The pyrazole ring’s 3-position participates in nucleophilic substitutions:

Reaction Conditions Product Yield Source
NitrationHNO₃/H₂SO₄, 0–5°C, 2 hours3-Nitro-pyrazole derivative83%
Halogenation (Bromination)Br₂/FeCl₃, CH₂Cl₂, reflux, 6 hours3-Bromo-pyrazole derivative78%

The para-methoxyphenyl group directs electrophiles to the pyrazole’s 3-position due to steric and electronic effects .

Transition Metal-Catalyzed Coupling

The compound participates in cross-coupling reactions, enabling structural diversification:

Suzuki–Miyaura Coupling

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Conditions : K₂CO₃, DMF/H₂O (3:1), 80°C, 12 hours

  • Substrate : Pyrazole-boronic ester at the 4-position

  • Yield : 65–92%

Buchwald–Hartwig Amination

  • Catalyst : Pd₂(dba)₃/Xantphos

  • Conditions : Toluene, 110°C, 24 hours

  • Product : 4-Amino-pyrazole derivative

  • Yield : 58%

Esterification

The phenolic -OH reacts with acetyl chloride:

  • Conditions : Pyridine, RT, 1 hour

  • Product : Acetyl-protected phenol

  • Yield : 95%

Etherification

Methoxy groups undergo demethylation under acidic conditions:

  • Reagent : BBr₃, CH₂Cl₂, −78°C → RT

  • Product : Catechol derivative

  • Yield : 89%

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions with nitrile oxides:

  • Conditions : CuI (10 mol%), DIPEA, CH₃CN, 60°C, 8 hours

  • Product : Bis-pyrazole fused heterocycle

  • Yield : 74%

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (H₂SO₄, 100°C), the pyrazole ring undergoes ring-opening followed by reclosure to form isomeric pyrazolo[3,4-d]pyrimidines (yield: 68%) .

Photochemical Reactions

UV irradiation (λ = 254 nm) in methanol induces:

  • Reaction : C-F bond cleavage in the trifluoromethyl group

  • Product : Difluoromethyl-pyrazole derivative

  • Yield : 41%

Comparative Reactivity Table

Reaction Type Rate (Relative) Activation Energy (kJ/mol) Key Influencing Factor
OxidationFast45–55Electron-withdrawing CF₃ group
Suzuki CouplingModerate75–85Steric hindrance at 4-position
NitrationSlow90–100Solvent polarity

Mechanistic Insights

  • The trifluoromethyl group lowers the LUMO energy of the pyrazole ring, facilitating nucleophilic attacks .

  • Methoxy groups on the phenyl rings stabilize intermediates via resonance during coupling reactions.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar pyrazole structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit the proliferation of various cancer cell lines. The incorporation of trifluoromethyl groups enhances the lipophilicity and metabolic stability of these compounds, potentially improving their efficacy as anticancer agents.

Case Study: Pyrazole Derivatives

A study published in the European Journal of Medicinal Chemistry demonstrated that certain pyrazole derivatives exhibited potent cytotoxic effects against breast cancer cells, suggesting that 5-methoxy-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol could be explored for similar applications.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways.

Data Table: Inhibition of COX Enzymes

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
5-Methoxy-2-[...]7585
Other Pyrazole Derivative A7080
Other Pyrazole Derivative B6078

This data suggests that the compound could serve as a lead structure for developing new anti-inflammatory drugs.

Antimicrobial Activity

The compound's structural features may confer antimicrobial properties as well. Research indicates that pyrazole derivatives can exhibit activity against various bacterial strains, making them candidates for antibiotic development.

Case Study: Antimicrobial Screening

A comparative study evaluated several pyrazole compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with trifluoromethyl substitutions demonstrated enhanced antibacterial activity compared to their unsubstituted counterparts .

Electronic Properties

The unique combination of methoxy and trifluoromethyl groups in the compound contributes to interesting electronic properties, making it suitable for applications in organic electronics. Its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells has been explored.

Data Table: Electronic Properties Comparison

CompoundElectron Mobility (cm²/Vs)Band Gap (eV)
5-Methoxy-2-[...]0.152.8
Reference Compound A0.103.0
Reference Compound B0.122.9

These findings suggest that the compound possesses favorable properties for electronic applications, potentially leading to advancements in material science.

Mechanism of Action

The mechanism of action of 5-methoxy-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. For example, its potential anti-inflammatory activity may be due to inhibition of specific enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-2-(4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol
  • 5-methoxy-2-(4-(4-methoxyphenyl)-5-(difluoromethyl)-1H-pyrazol-3-yl)phenol
  • 5-methoxy-2-(4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-imidazol-3-yl)phenol

Uniqueness

The uniqueness of 5-methoxy-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

5-Methoxy-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H16F3N2O3C_{18}H_{16}F_3N_2O_3. The compound features a pyrazole ring substituted with trifluoromethyl and methoxy groups, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

Recent studies have indicated that compounds containing pyrazole moieties exhibit a range of biological activities, including anti-inflammatory , antiviral , and anticancer properties. The specific compound has been investigated for its potential efficacy against various diseases.

Antiviral Activity

Research has demonstrated that pyrazole derivatives can inhibit viral replication. For instance, Ndungu et al. reported that certain pyrazole derivatives showed potent antiviral activity against measles virus (MeV), with effective concentrations (EC50) in the low nanomolar range . This suggests that this compound may also possess similar antiviral properties.

Anticancer Activity

The compound has shown promise in anticancer research. A study indicated that pyrazole derivatives could inhibit cell proliferation in various cancer cell lines. The introduction of methoxy groups at specific positions on the aromatic rings was found to significantly enhance antiproliferative activity .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Pyrazole compounds often act as enzyme inhibitors, which can disrupt metabolic pathways in pathogens or cancer cells.
  • Modulation of Cell Signaling Pathways : These compounds may influence signaling cascades involved in cell growth and apoptosis.
  • Interaction with Nucleic Acids : Some studies suggest that pyrazole derivatives can bind to DNA or RNA, affecting replication and transcription processes.

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds:

  • Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and evaluated for their antiviral activity against HIV, showing significant inhibition at low concentrations (IC50 values around 0.02 μM) .
  • Anticancer Research : Research on substituted benzofuran derivatives indicated that modifications at the C–3 position enhanced their antiproliferative effects against various cancer cell lines .

Data Table: Summary of Biological Activities

Compound NameBiological ActivityEC50/IC50 ValuesReference
This compoundAntiviralTBD
Pyrazole Derivative AAntiviral (HIV)0.02 μM
Benzofuran Derivative BAnticancerTBD

Q & A

Q. What synthetic methodologies are commonly employed to prepare pyrazole derivatives with methoxyphenyl and trifluoromethyl substituents?

The compound can be synthesized via cyclocondensation of 1,3-diketones with hydrazines. For example, refluxing 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with phenylhydrazine in a mixture of absolute ethanol and glacial acetic acid yields the pyrazole core. Purification via silica gel chromatography and recrystallization in ethanol is critical to isolate the product (45% yield) .

Q. How can the molecular structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for structural confirmation. For instance, dihedral angles between the pyrazole ring and substituents (e.g., 16.83° with methoxyphenyl, 48.97° with phenyl) and hydrogen bonding (O–H⋯N interactions) stabilize the crystal lattice, as shown in single-crystal studies . Complementary techniques like 1H^1H-NMR and FTIR validate functional groups (e.g., phenolic –OH at ~3200 cm1^{-1}) .

Q. What analytical techniques are suitable for purity assessment?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and Karl Fischer (KF) titration for water content are recommended. Melting point analysis (e.g., 449 K for the title compound) further confirms purity .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence biological activity?

The electron-withdrawing trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic pockets in target proteins. Comparative studies with non-fluorinated analogs show reduced IC50_{50} values in enzyme inhibition assays, suggesting improved potency .

Q. What strategies address low synthetic yields in pyrazole cyclization reactions?

Yield optimization can involve solvent selection (e.g., replacing ethanol with DMF for better solubility), microwave-assisted synthesis to reduce reaction time, or catalytic additives (e.g., acetic acid as a proton donor) to accelerate cyclization . For example, glacial acetic acid as a co-solvent increases yields by stabilizing intermediates .

Q. How do crystallographic data resolve contradictions in proposed molecular conformations?

Discrepancies between computational models (e.g., DFT-optimized geometries) and experimental X-ray data often arise from intermolecular forces in the solid state. For the title compound, hydrogen bonding and π-stacking interactions force the hydroxyphenyl ring into a non-planar conformation (51.68° dihedral angle with pyrazole), which DFT may not fully predict .

Q. What in vitro assays are suitable for evaluating antitubercular or anti-inflammatory activity?

  • Antitubercular Activity : Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv, with MIC values <1 µg/mL considered potent .
  • Anti-inflammatory Activity : COX-1/COX-2 inhibition assays using recombinant enzymes, with selectivity ratios calculated to assess specificity .

Q. How can regioselectivity challenges in pyrazole functionalization be mitigated?

Protecting group strategies (e.g., methoxy as a directing group) and transition metal catalysis (e.g., Pd-mediated C–H activation) improve regioselectivity. For example, 4-methoxyphenyl groups direct electrophilic substitution to the pyrazole C-5 position .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters

ParameterValueSource
Dihedral Angle (Pyrazole vs. Methoxyphenyl)16.83°
Hydrogen Bond (O–H⋯N)2.72 Å, 158°
Space GroupMonoclinic, P21_1/c

Q. Table 2: Synthetic Optimization Strategies

StrategyYield ImprovementReference
Microwave-assisted synthesis20–30%
Acetic acid co-solvent15%
Catalytic p-TsOH25%

Critical Analysis of Contradictions

  • Low Yields in Traditional Synthesis : reports 45% yield via ethanol/acetic acid reflux, while microwave methods () achieve >70%. This discrepancy highlights the need for energy-efficient protocols .
  • Bioactivity Variability : Pyrazole derivatives with 4-methoxyphenyl groups show inconsistent MIC values in antitubercular assays, possibly due to divergent substituent electronic profiles .

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